

(22R)-Budesonide-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (22R)-Budesonide-d6

Cat. No.: B15611834

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(22R)-Budesonide-d6**, a deuterated isotopologue of the potent glucocorticoid, (22R)-Budesonide (also known as Dexbudesonide). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

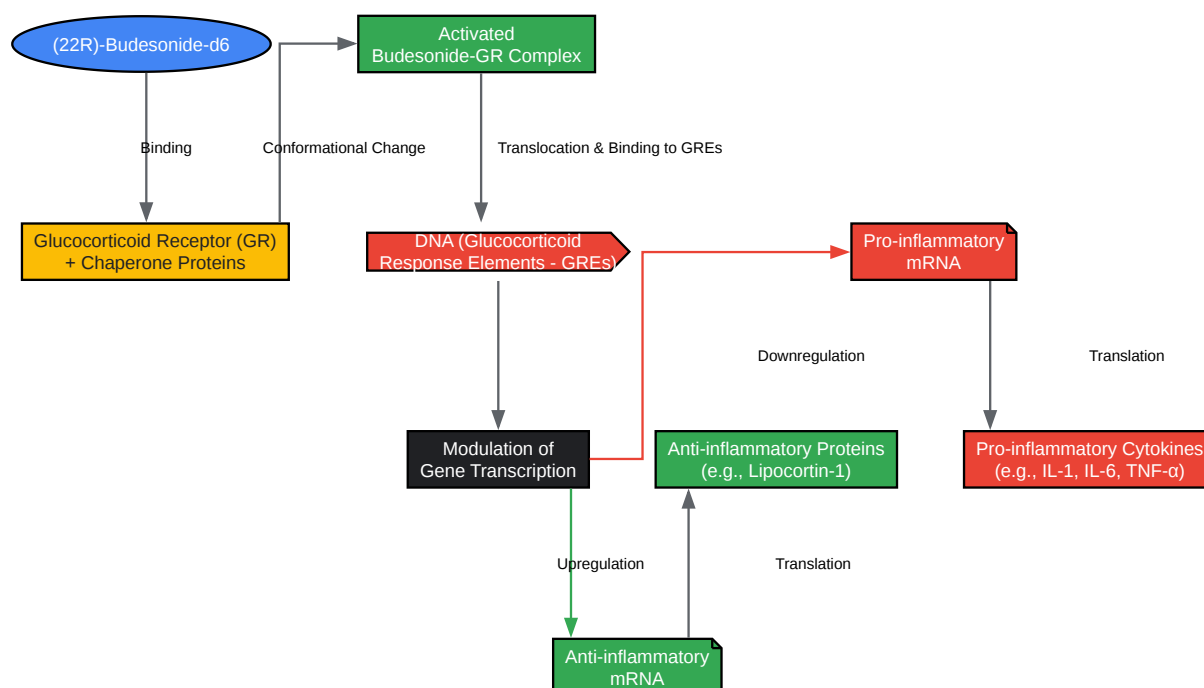
Core Compound Identification

(22R)-Budesonide is the more pharmacologically active epimer of Budesonide. Its deuterated form, **(22R)-Budesonide-d6**, is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies. The nomenclature and key identifiers for these compounds are summarized below. It is important to note that a specific CAS number for the **(22R)-Budesonide-d6** isomer is not consistently reported in public databases. The CAS number 1134189-63-1 is often assigned to Budesonide-d6, which may imply a mixture of deuterated epimers.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
(22R)-Budesonide	51372-29-3[1][2][3][4]	C ₂₅ H ₃₄ O ₆	430.53[2][3][4]
Budesonide-d6	1134189-63-1[5][6][7] [8][9]	C ₂₅ H ₂₈ D ₆ O ₆	~436.57[5][7][9]

Mechanism of Action: Glucocorticoid Receptor Signaling

Budesonide, as a glucocorticoid, exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR).^{[10][11]} This activation initiates a signaling cascade that ultimately leads to the modulation of gene expression. The (22R)-Budesonide-GR complex translocates to the nucleus where it can upregulate the expression of anti-inflammatory proteins and suppress the expression of pro-inflammatory cytokines.^{[10][12]}



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Budesonide Signaling Pathway

Experimental Protocols

Deuterated standards like **(22R)-Budesonide-d6** are crucial for providing accuracy in quantitative analysis, especially in pharmacokinetic studies using mass spectrometry.[5] The deuterium substitution offers a mass shift that allows for clear differentiation from the non-labeled analyte while maintaining similar chemical and physical properties.

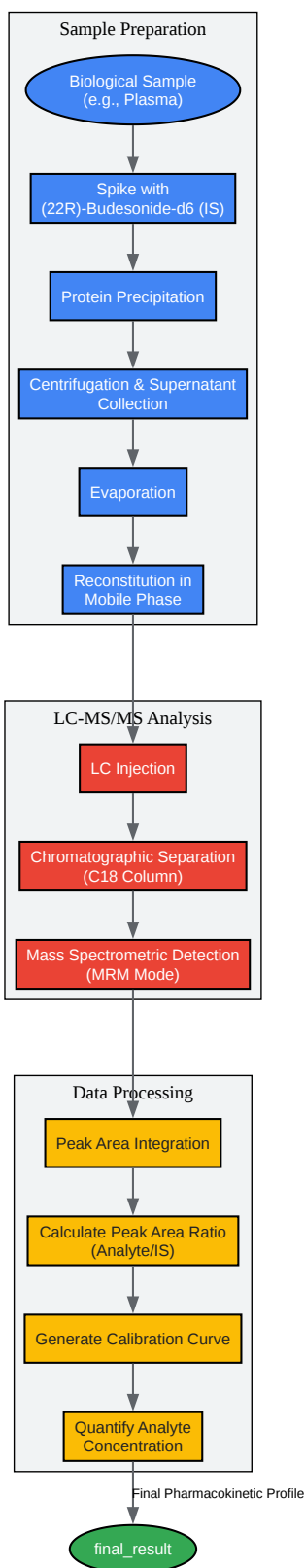
Pharmacokinetic Study using LC-MS/MS

Objective: To determine the pharmacokinetic profile of (22R)-Budesonide in a biological matrix (e.g., plasma) using **(22R)-Budesonide-d6** as an internal standard.

Methodology:

- Sample Preparation:
 - Aliquots of the biological matrix are spiked with a known concentration of **(22R)-Budesonide-d6** (internal standard).
 - Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
 - The supernatant is separated and evaporated to dryness.
 - The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC): A reversed-phase C18 column is typically used to separate the analyte from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is employed.
 - Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both (22R)-Budesonide and **(22R)-Budesonide-d6** are monitored for quantification.

- Data Analysis:
 - The peak area ratio of the analyte to the internal standard is calculated.
 - A calibration curve is constructed by plotting the peak area ratios of known concentrations of (22R)-Budesonide against their respective concentrations.
 - The concentration of (22R)-Budesonide in the unknown samples is determined from the calibration curve.



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Pharmacokinetic Study Workflow

Stereoselective Synthesis of (22R)-Budesonide

For research applications requiring the specific 22R epimer, a stereoselective synthesis approach is often employed. The following is a generalized protocol.

Methodology:

- **Reaction Setup:** A suitable starting material, such as 16 α -Hydroxyprednisolone, is reacted with butyraldehyde in the presence of an acid catalyst. The choice of solvent and reaction conditions can influence the stereoselectivity.
- **Epimer Enrichment:** The reaction mixture, containing both 22R and 22S epimers, is then subjected to purification steps designed to enrich the desired 22R epimer. This may involve crystallization or chromatographic techniques.
- **Purification and Characterization:** The enriched (22R)-Budesonide is further purified to meet the required specifications. The final product is characterized using analytical techniques such as HPLC, NMR, and mass spectrometry to confirm its identity, purity, and stereochemical integrity.

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